

AZD8421 Target Engagement in Live Cells: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of **AZD8421**, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in live cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Introduction to AZD8421

AZD8421 is a novel, orally bioavailable small molecule inhibitor of CDK2.[1] CDK2 is a serine/threonine kinase that, in complex with Cyclin E and Cyclin A, plays a critical role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner Cyclin E (CCNE1), is implicated in the pathogenesis of several cancers, including ovarian, uterine, and breast cancer.[2] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard of care in ER-positive breast cancer.[3][4]

AZD8421 was developed to be a highly selective CDK2 inhibitor with an improved therapeutic index compared to first-generation CDK2 inhibitors, which suffered from off-target toxicities.[2] [3] Its potent and selective inhibition of CDK2 aims to arrest the proliferation of cancer cells with aberrant cell cycle control.[5]





Quantitative Analysis of AZD8421 Target Engagement and Activity

The following tables summarize the key quantitative data demonstrating the potency, selectivity, and cellular activity of **AZD8421**.

Table 1: In Vitro Potency and Selectivity of AZD8421

Assay Type	Target	IC50 (nM)	Notes	Source
Biochemical Assay	CDK2	9	-	[5][6]
NanoBRET Target Engagement Assay	CDK2	9	In live cells	[7]
Endogenous Phospho- substrate Inhibition	CDK2-dependent phosphorylation	58	In vitro cellular assay	[2]
Kinase Panel Screen (1µM)	403 kinases	>50% inhibition in only 7 kinases	Demonstrates high selectivity	[2]

Table 2: Cellular Proliferation Inhibition by AZD8421



Cell Line	Cancer Type	CCNE1 Status	IC50 (nM)	Notes	Source
OVCAR3	Ovarian Cancer	Amplified	69	Correlated with pRB inhibition and G1/S arrest	[5][7]
SKOV3	Ovarian Cancer	Non-amplified	2050	Demonstrate s selectivity for CCNE1- amplified cells	[2]

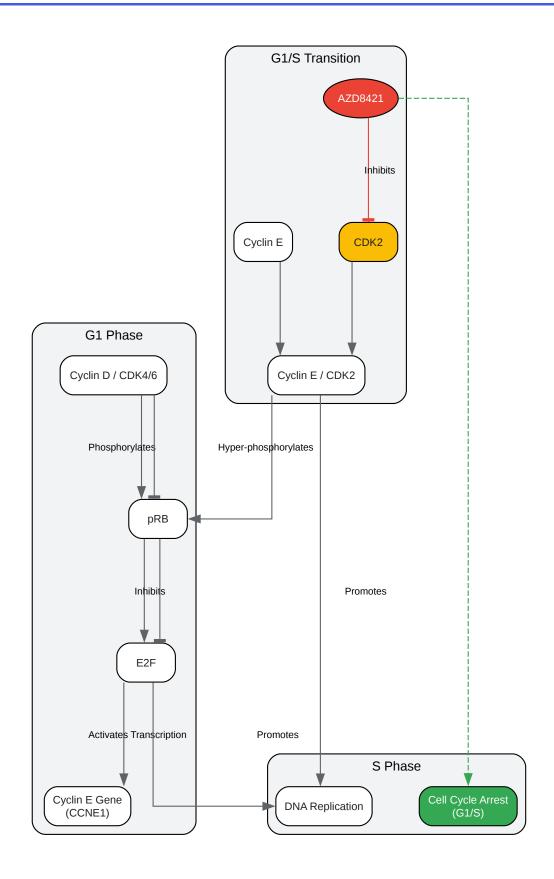
Table 3: Selectivity of AZD8421 in Cellular Assays

Assay	Target	Selectivity Fold	Comparison Target	Source
NanoBRET Target Engagement	CDK2	>50-fold	CDK1	[3]
NanoBRET Target Engagement	CDK2	>1000-fold	CDK4/6	[3]
Endogenous Phospho- substrate Inhibition	CDK2	>327-fold	CDK9	[2]

Signaling Pathway and Mechanism of Action

AZD8421 exerts its anti-proliferative effects by directly inhibiting the kinase activity of CDK2. This disrupts the normal progression of the cell cycle, primarily at the G1 to S phase transition.





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Figure 1: Simplified CDK2 Signaling Pathway and the Mechanism of Action of AZD8421.



As depicted in Figure 1, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (pRB), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for S phase, including Cyclin E. Cyclin E binds to and activates CDK2, which further phosphorylates pRB, creating a positive feedback loop that commits the cell to enter the S phase and undergo DNA replication. **AZD8421** selectively binds to and inhibits CDK2, preventing the hyper-phosphorylation of pRB and other substrates necessary for S phase entry. This leads to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[5]

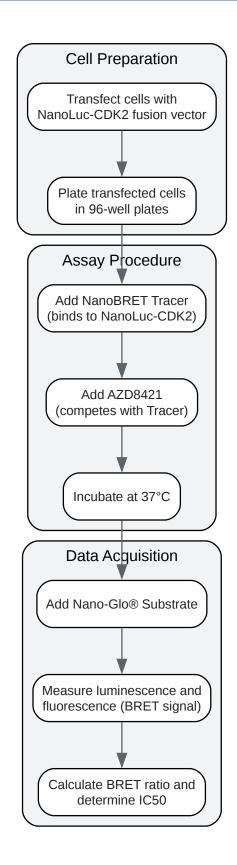
Experimental Protocols for Target Engagement Assays

The following sections provide detailed, generalized methodologies for key assays used to determine the target engagement of **AZD8421** in live cells.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.





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Figure 2: General Experimental Workflow for the NanoBRET™ Target Engagement Assay.



Materials:

- HEK293 cells (or other suitable cell line)
- Opti-MEM™ I Reduced Serum Medium
- Plasmid DNA encoding NanoLuc®-CDK2 fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ Tracer specific for CDK2
- AZD8421 compound
- Nano-Glo® Substrate
- · White, opaque 96-well assay plates
- Luminometer capable of measuring BRET

Protocol:

- Cell Transfection:
 - One day prior to the assay, transfect HEK293 cells with the NanoLuc®-CDK2 expression vector according to the manufacturer's protocol for the transfection reagent.
 - Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Cell Plating:
 - Harvest the transfected cells and resuspend them in Opti-MEM™.
 - Plate the cells in the white 96-well assay plates at an optimized density.
- · Compound and Tracer Addition:
 - Prepare serial dilutions of AZD8421 in Opti-MEM™.



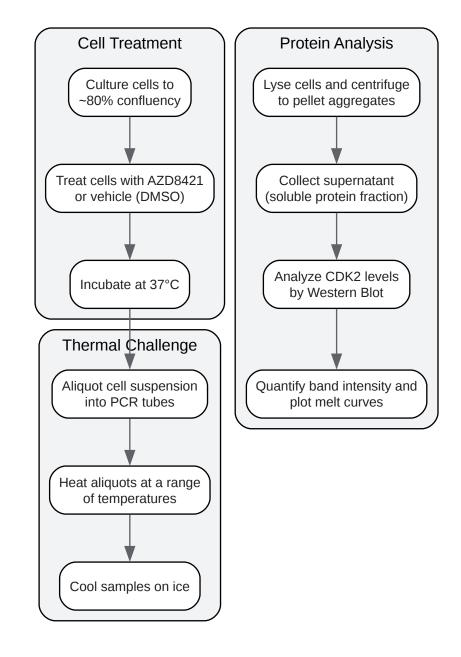
- Prepare the NanoBRET™ Tracer at the desired final concentration in Opti-MEM™.
- Add the tracer to all wells except the "no tracer" control wells.
- Add the diluted AZD8421 or vehicle control to the appropriate wells.
- Incubation:
 - Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
- Signal Detection:
 - Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
 - Add the substrate to all wells.
 - Read the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a BRET-capable luminometer.
- Data Analysis:
 - Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
 - Plot the BRET ratio against the logarithm of the AZD8421 concentration.
 - Fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of AZD8421 required to displace 50% of the tracer from the NanoLuc-CDK2 target.

Disclaimer: This is a generalized protocol and may require optimization for specific cell lines and experimental conditions.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method for assessing target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.





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